![molecular formula C18H13ClFN3O3 B3014819 2-(4-chlorophenoxy)-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]acetamide CAS No. 1396760-05-6](/img/structure/B3014819.png)

2-(4-chlorophenoxy)-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

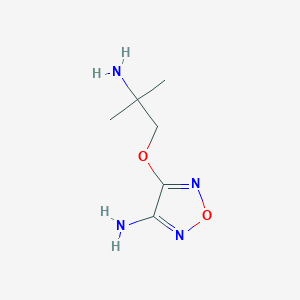

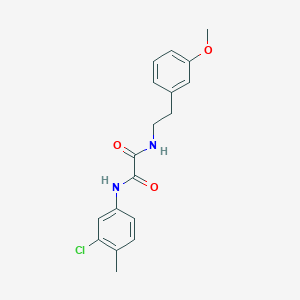

2-(4-chlorophenoxy)-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]acetamide is a useful research compound. Its molecular formula is C18H13ClFN3O3 and its molecular weight is 373.77. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Radiosynthesis and Imaging Applications

The compound's derivatives have been utilized in the development of radioligands for positron emission tomography (PET) imaging, specifically targeting the translocator protein (18 kDa). For instance, radiolabeled derivatives like [18F]DPA-714 were synthesized for in vivo imaging using PET, demonstrating significant potential in neuroimaging studies to assess neuroinflammatory processes (Dollé et al., 2008).

Antimicrobial and Antitumor Agents

Derivatives of this compound have been synthesized as potential antitumor and antimicrobial agents. For example, acyclonucleoside hydroxamic acids were created as inhibitors of ribonucleotide reductase, showing promise as antitumor agents (Farr et al., 1989). Additionally, other studies have focused on creating compounds with antimicrobial activities, contributing to the search for new therapeutic options (Hossan et al., 2012).

Ligand Protein Interactions and Efficiency Modeling

The compound's analogs have been explored for their potential in ligand protein interactions and efficiency modeling, such as their use in dye-sensitized solar cells (DSSCs) and analyzing their non-linear optical (NLO) activity. These studies offer insights into the compound's applications beyond traditional pharmaceuticals, including renewable energy technologies (Mary et al., 2020).

Herbicidal Screening

Mécanisme D'action

Target of Action

The primary target of 2-(4-chlorophenoxy)-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]acetamide is the voltage-gated sodium (Na+) channels . These channels play crucial roles in establishing pathological neuronal hyperexcitability associated with chronic pain in humans .

Mode of Action

This compound acts as a state-dependent sodium channel blocker . It binds to the sodium channels, blocking the influx of sodium ions. This compound is approximately 1000 times more potent, has 2000-fold faster binding kinetics, and exhibits greater levels of state dependence than existing drugs .

Biochemical Pathways

By blocking the sodium channels, this compound disrupts the propagation of action potentials in neurons. This disruption can alleviate the hyperexcitability associated with chronic pain conditions .

Pharmacokinetics

in partial sciatic nerve ligation, Freund’s complete adjuvant, and postincisional pain .

Result of Action

The result of the compound’s action is the reduction of neuronal hyperexcitability, which can lead to a decrease in chronic pain . Importantly, it does not produce motor deficits in the accelerating Rotarod assay of ataxia at doses up to 30 mg/kg p.o., indicating a therapeutic index >10, which was superior to carbamazepine and lamotrigine .

Action Environment

The action environment of this compound is primarily the nervous system, specifically the neurons where the voltage-gated sodium channels are located

Propriétés

IUPAC Name |

2-(4-chlorophenoxy)-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClFN3O3/c19-12-5-7-14(8-6-12)25-11-17(24)23-13-9-21-18(22-10-13)26-16-4-2-1-3-15(16)20/h1-10H,11H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHYYWEUHRALKLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=NC=C(C=N2)NC(=O)COC3=CC=C(C=C3)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClFN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B3014738.png)

![N-(4-bromophenyl)-2-({6-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B3014740.png)

![3-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]-6-thiophen-2-ylpyridazine](/img/structure/B3014746.png)

![(E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B3014750.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-acetamido-5-methylphenyl)amino]acetamide](/img/structure/B3014751.png)

![1,3,5-trimethyl-N-(7-oxaspiro[3.5]nonan-1-yl)-1H-pyrazole-4-carboxamide](/img/structure/B3014754.png)